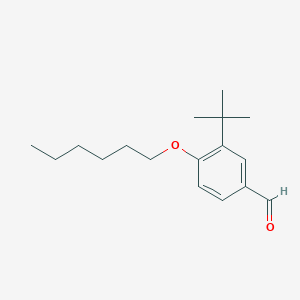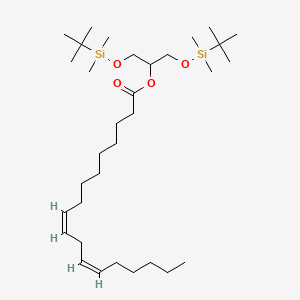
Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol is a compound used as an intermediate in the synthesis of 2-Linoleoyl-rac-glycerol, which is a fatty acid monoglyceride found in vegetable oils with medium unsaturation. The compound has a molecular weight of 583.05 and a molecular formula of C33H66O4Si2.
Méthodes De Préparation
The preparation of Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol involves the reaction of tert-butyldimethylsilyl chloride with alcohols in the presence of imidazole and dimethylformamide as a solvent . This method results in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield . Industrial production methods typically involve the use of tert-butyldimethylsilyl chloride and imidazole under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and tetra-n-butylammonium fluoride for substitution . Major products formed from these reactions include alcohols and other silyl ethers .
Applications De Recherche Scientifique
Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol is used in scientific research as an intermediate in the synthesis of fatty acid monoglycerides. These monoglycerides have applications in chemistry, biology, and medicine. In chemistry, they are used as building blocks for more complex molecules. In biology, they are studied for their role in cellular processes and signaling. In medicine, they are investigated for their potential therapeutic effects.
Mécanisme D'action
The mechanism of action of Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol involves its conversion to 2-Linoleoyl-rac-glycerol, which then participates in various biochemical pathways. The molecular targets and pathways involved include lipid metabolism and signaling pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in these pathways.
Comparaison Avec Des Composés Similaires
Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol is similar to other silyl ethers, such as mono tert-butyl glycerol ether and di tert-butyl glycerol ether . it is unique in its specific structure and its role as an intermediate in the synthesis of 2-Linoleoyl-rac-glycerol. Other similar compounds include tri tert-butyl glycerol ether and tert-butyldimethylsilyl ®-(+)-glycidyl ether .
Propriétés
Formule moléculaire |
C33H66O4Si2 |
|---|---|
Poids moléculaire |
583.0 g/mol |
Nom IUPAC |
1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C33H66O4Si2/c1-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31(34)37-30(28-35-38(8,9)32(2,3)4)29-36-39(10,11)33(5,6)7/h16-17,19-20,30H,12-15,18,21-29H2,1-11H3/b17-16-,20-19- |
Clé InChI |
BIXAHQXISUOAKE-LTXDKZCQSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



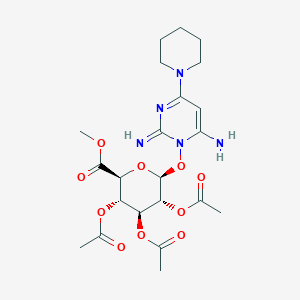
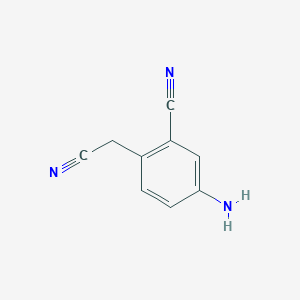
![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)
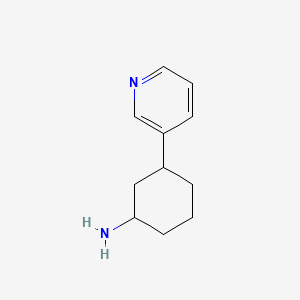
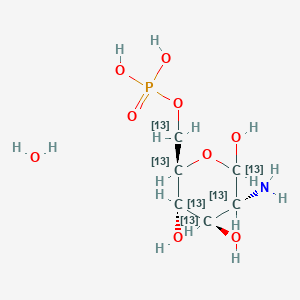

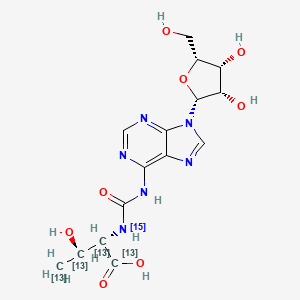


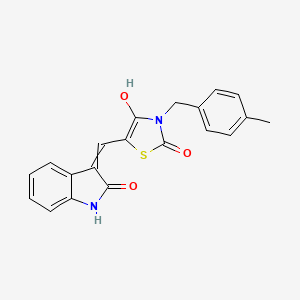
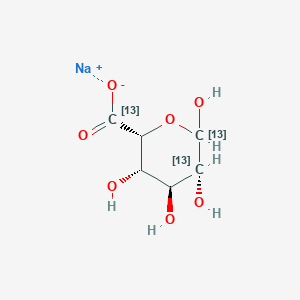
![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)
